5-Chloro NNEI

Descripción general

Descripción

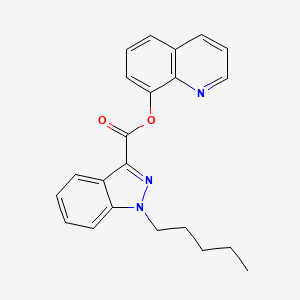

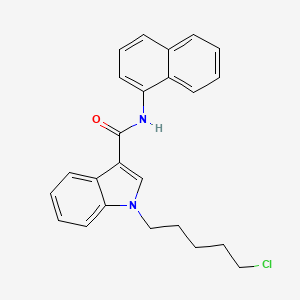

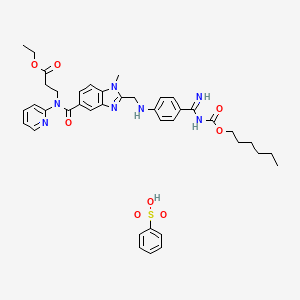

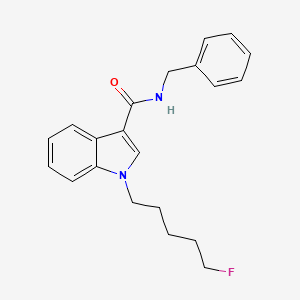

5-cloro NNEI, también conocido como 1-(5-cloropentil)-N-(1-naftil)-1H-indol-3-carboxamida, es un cannabinoide sintético. Es un derivado de NNEI, que a su vez es un análogo del potente cannabinoide sintético JWH-018. El compuesto tiene un átomo de cloro añadido al carbono terminal del grupo pentil . Los cannabinoides sintéticos como el 5-cloro NNEI están diseñados para imitar los efectos de los cannabinoides naturales que se encuentran en el cannabis.

Aplicaciones Científicas De Investigación

El 5-cloro NNEI tiene varias aplicaciones de investigación científica:

Toxicología Forense: Se utiliza como patrón de referencia en toxicología forense para identificar y cuantificar cannabinoides sintéticos en muestras biológicas.

Estudios Farmacológicos: El compuesto se utiliza en estudios farmacológicos para comprender los efectos de los cannabinoides sintéticos en el sistema endocannabinoide.

Química Analítica: Se utiliza en química analítica para desarrollar y validar métodos para la detección de cannabinoides sintéticos en diversas matrices.

Mecanismo De Acción

El 5-cloro NNEI ejerce sus efectos uniéndose a los receptores cannabinoides en el cerebro, principalmente al receptor CB1. Esta unión imita los efectos de los cannabinoides naturales, lo que lleva a una liberación alterada de neurotransmisores y cambios en el estado de ánimo, la percepción y la cognición. Las vías moleculares exactas implicadas en su acción no se comprenden completamente, pero se sabe que activa las mismas vías que otros cannabinoides sintéticos .

Análisis Bioquímico

Cellular Effects

As a synthetic cannabinoid, it is likely to influence cell function by modulating the activity of the cannabinoid receptors, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Like other synthetic cannabinoids, it is likely to exert its effects at the molecular level by binding to the cannabinoid receptors, potentially leading to the inhibition or activation of certain enzymes and changes in gene expression .

Temporal Effects in Laboratory Settings

There is currently limited information available on the temporal effects of 5-Chloro NNEI in laboratory settings, including its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently lacking .

Metabolic Pathways

A study on a related compound, 5F-NNEI, found several metabolites produced by amide hydrolysis, defluorination, hydroxylation, carboxylation, and/or glucuronization . It is possible that this compound may undergo similar metabolic transformations.

Transport and Distribution

Like other lipophilic compounds, it is likely to cross cell membranes and distribute throughout the body .

Subcellular Localization

Given its lipophilic nature, it may localize to lipid-rich areas of the cell .

Métodos De Preparación

La síntesis del 5-cloro NNEI implica varios pasos. La ruta sintética principal incluye los siguientes pasos:

Formación del núcleo de Indol: El núcleo de indol se sintetiza a través de una síntesis de indol de Fischer, donde la fenilhidrazina reacciona con un aldehído o una cetona.

Unión del grupo Naphthalenyl: El grupo naftil se une al núcleo de indol mediante una reacción de acilación de Friedel-Crafts.

Introducción de la cadena cloropentil: La cadena cloropentil se introduce a través de una reacción de sustitución nucleofílica, donde un haluro de pentil reacciona con el núcleo de indol.

Formación del grupo carboxamida: El paso final implica la formación del grupo carboxamida mediante una reacción de acoplamiento de amida.

Análisis De Reacciones Químicas

El 5-cloro NNEI experimenta varios tipos de reacciones químicas:

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el núcleo de indol y en la cadena cloropentil.

Reducción: Las reacciones de reducción pueden ocurrir en el grupo carboxamida, convirtiéndolo en una amina.

Sustitución: La cadena cloropentil puede sufrir reacciones de sustitución nucleofílica, donde el átomo de cloro es reemplazado por otros nucleófilos.

Hidrólisis: El grupo carboxamida se puede hidrolizar para formar el ácido carboxílico y la amina correspondientes.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como la azida de sodio. Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, reducidos y sustituidos del 5-cloro NNEI.

Comparación Con Compuestos Similares

El 5-cloro NNEI es similar a otros cannabinoides sintéticos como:

NNEI: El compuesto padre del 5-cloro NNEI, que solo difiere por la ausencia del átomo de cloro en la cadena pentil.

5-fluoro NNEI: Un análogo fluorado de NNEI, donde se añade un átomo de flúor al carbono terminal del grupo pentil.

La singularidad del 5-cloro NNEI radica en sus modificaciones estructurales específicas, que pueden conducir a diferentes propiedades farmacológicas y vías metabólicas en comparación con sus análogos.

Propiedades

IUPAC Name |

1-(5-chloropentyl)-N-naphthalen-1-ylindole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClN2O/c25-15-6-1-7-16-27-17-21(20-12-4-5-14-23(20)27)24(28)26-22-13-8-10-18-9-2-3-11-19(18)22/h2-5,8-14,17H,1,6-7,15-16H2,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAZREAASVMJYTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CN(C4=CC=CC=C43)CCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201180293 | |

| Record name | 1H-Indole-3-carboxamide, 1-(5-chloropentyl)-N-1-naphthalenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201180293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1800101-23-8 | |

| Record name | 1H-Indole-3-carboxamide, 1-(5-chloropentyl)-N-1-naphthalenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1800101-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro nnei | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800101238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-3-carboxamide, 1-(5-chloropentyl)-N-1-naphthalenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201180293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CHLORO NNEI | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2UMM7HLT2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the significance of identifying 5-chloro NNEI in illegal products?

A1: The research article "Characterization of four new designer drugs, 5-chloro-NNEI, NNEI indazole analog, α-PHPP and α-POP, with 11 newly distributed designer drugs in illegal products" [] highlights the emergence of this compound as a new designer drug identified in seized illegal products. This discovery is significant because it signals the constant evolution of novel psychoactive substances (NPS) and the challenges this presents for drug control and public health. The identification and characterization of these new substances are crucial for forensic analysis, understanding their potential risks, and implementing appropriate control measures.

Q2: Were there any concerns raised regarding the analytical methods used to characterize this compound?

A2: Yes, the comment "Comments on 'Characterization of four new designer drugs, 5-chloro-NNEI, NNEI indazole analog, α-PHPP and α-POP, with 11 newly distributed designer drugs in illegal products'" [] raises concerns about the lack of nuclear magnetic resonance (NMR) data in the original study to confirm the structures of the newly identified compounds, including this compound. The authors of the comment emphasize the importance of using NMR analysis, in addition to mass spectrometry, to unequivocally confirm the structures of new psychoactive substances. This is crucial for accurate identification, legal proceedings, and understanding the potential biological effects of these compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B593046.png)

![3-cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B593051.png)

![2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;hydrochloride](/img/structure/B593056.png)

![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-8-iodo-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B593059.png)